![molecular formula C16H18FN5O B2455721 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine CAS No. 2380088-24-2](/img/structure/B2455721.png)
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine, also known as MP-10, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cell proliferation, and viral replication. It has also been shown to modulate immune responses and enhance the activity of certain immune cells.
Biochemical and Physiological Effects:
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. It has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine for lab experiments is its versatility. It has been shown to have a wide range of effects on various biological systems, making it a useful tool for investigating the mechanisms underlying various diseases. However, one limitation of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in several preclinical models, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of viral infections, particularly those caused by RNA viruses. N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine has been shown to have potent antiviral effects against several RNA viruses, including influenza and hepatitis C virus, and further research is needed to determine its potential as a broad-spectrum antiviral agent. Finally, N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine may have potential applications in the treatment of autoimmune disorders, as it has been shown to modulate immune responses and inhibit inflammatory pathways. Further research is needed to determine its potential efficacy in humans and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine involves several steps, including the reaction of 2-fluoroacetophenone with 2-methoxypropyl magnesium bromide, followed by the reaction of the resulting product with 9-methyladenine. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-16(23-3,11-6-4-5-7-12(11)17)8-18-14-13-15(20-9-19-14)22(2)10-21-13/h4-7,9-10H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVJLONHTRDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-9-methyl-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
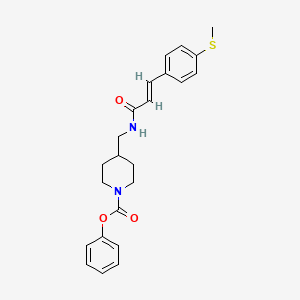


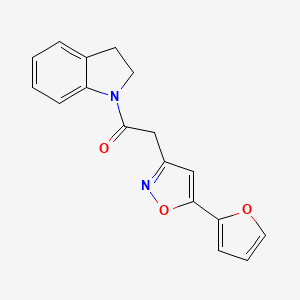
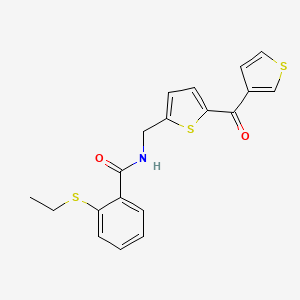
![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)
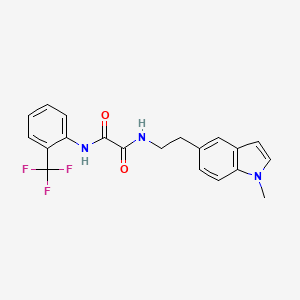
![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)
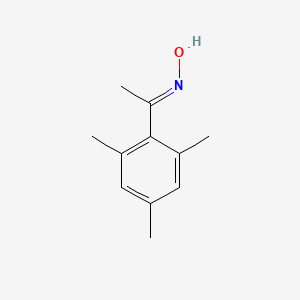
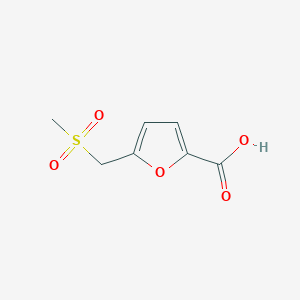
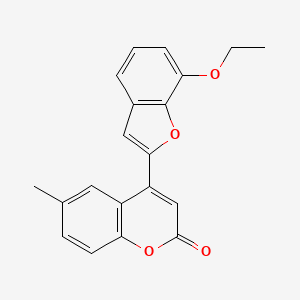
![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/no-structure.png)